(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide is an organic compound with a unique structure that includes a dimethylamino group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide typically involves the reaction of a suitable precursor with dimethylamine. One common method involves the use of a Grignard reagent, which reacts with a carbonyl compound to form the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3R)-3-(Dimethylamino)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol: This compound shares a similar dimethylamino group but has a different backbone structure.
(3R)-3-Dimethylaminopyrrolidine: Another compound with a dimethylamino group, but with a pyrrolidine ring instead of a butanamide backbone.
Uniqueness
(3R)-3-(Dimethylamino)-N,N-dimethylbutanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(3R)-3-(dimethylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-7(9(2)3)6-8(11)10(4)5/h7H,6H2,1-5H3/t7-/m1/s1 |
InChI Key |
HFEJDORPCWHHEE-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N(C)C)N(C)C |
Canonical SMILES |
CC(CC(=O)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.